Fmoc-D-Asp-OFm
Description
Fmoc-D-Asp-OFm: is a doubly protected aspartic acid derivative where both the amino and carboxyl groups are protected by fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is widely used in peptide synthesis and self-assembling materials due to its ability to form stable and biocompatible structures .
Structure
2D Structure
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVDDDPGTRDTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Fmoc-D-Asp-OFm
Two-Step Orthogonal Protection Strategy
The synthesis of this compound follows a two-step protocol to achieve orthogonal protection of the α-carboxyl and side-chain β-carboxyl groups (Figure 1 ):
Step 1: Esterification of α-Carboxyl with 9-Fluorenylmethanol
Fmoc-D-Asp(OtBu)-OH undergoes esterification with 9-fluorenylmethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Key conditions include:
- Solvent: Anhydrous dichloromethane (DCM)
- Molar ratios:
- Reaction time: 7–8 hours at 0°C (initial) followed by room temperature.
The reaction yields Fmoc-D-Asp(OtBu)-OFm, where the α-carboxyl is protected as an OFm ester, and the β-carboxyl retains the tert-butyl (OtBu) group. The product’s low polarity facilitates purification via flash chromatography using petroleum ether/ethyl acetate gradients.
Step 2: Side-Chain OtBu Deprotection
The OtBu group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 1–2 hours. This step yields this compound, with the β-carboxyl now free for further functionalization.
Table 1. Reaction Conditions for this compound Synthesis
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | DCC/DMAP, DCM, 0°C → RT | Fmoc-D-Asp(OtBu)-OFm | 85–90 |
| 2 | TFA/DCM (1:1), 1–2 h | This compound | 95–98 |
Key Mechanistic Considerations
- Esterification Efficiency: DCC activates the α-carboxyl, forming an O-acylisourea intermediate that reacts with 9-fluorenylmethanol. DMAP accelerates the reaction by stabilizing the intermediate.
- Orthogonal Deprotection: The OFm group remains stable under acidic conditions (TFA), enabling selective OtBu removal without compromising the α-carboxyl protection.
Optimization of Synthesis Parameters
Solvent and Temperature Effects
- Dichloromethane vs. DMF: DCM minimizes side reactions (e.g., aspartimide formation) compared to polar aprotic solvents like N,N-dimethylformamide (DMF).
- Low-Temperature Initiation: Starting the reaction at 0°C reduces racemization risks, critical for maintaining the D-configuration of aspartic acid.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound exhibits >95% purity by reverse-phase HPLC (C18 column, acetonitrile/water gradient). Key retention times:
- Fmoc-D-Asp(OtBu)-OFm: 12.3 min
- This compound: 9.8 min
Nuclear Magnetic Resonance (NMR) Spectroscopy
Applications in Peptide Synthesis
Cyclic Dipeptide Synthesis
This compound enables side-chain anchoring to 2-chlorotrityl chloride (2-CTC) resin, facilitating head-to-tail cyclization after sequential deprotection. For example:
- Resin Loading: The β-carboxyl reacts with 2-CTC resin in DCM/N,N-diisopropylethylamine (DIPEA).
- Fmoc Removal: 20% piperidine in DMF selectively cleaves the Fmoc group without affecting OFm (<3% cleavage in 20 min).
- Cyclization: Activation of the free N-terminal amine and C-terminal α-carboxyl yields cyclic dipeptides.
Challenges and Solutions
Racemization Risks
While DCC/DMAP coupling is generally racemization-free, prolonged exposure to basic conditions (e.g., piperidine) during Fmoc removal can epimerize aspartic acid. Using 0.1 M formic acid in piperidine minimizes this risk.
Scalability
The protocol scales linearly to multi-gram quantities with consistent yields (85–90%), making it suitable for industrial API manufacturing.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Asp-OFm undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amine.
Self-Assembly: The compound can self-assemble into hydrogels in the presence of calcium ions, forming well-ordered fibrous structures.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc group removal.
Self-Assembly: Calcium chloride (CaCl2) and sodium phosphate (Na2HPO4) solutions are used to induce hydrogel formation.
Major Products:
Deprotection: The major product is the free amine form of aspartic acid.
Self-Assembly: The major product is a hydrogel with calcium ion binding properties.
Scientific Research Applications
Chemistry: Fmoc-D-Asp-OFm is used in peptide synthesis as a building block for the preparation of various peptides and proteins .
Biology and Medicine: The compound’s ability to form hydrogels makes it suitable for tissue engineering and regenerative medicine applications. These hydrogels can support cell adhesion, proliferation, and differentiation, making them ideal for bone tissue engineering .
Industry: In the industrial sector, this compound is used in the production of biocompatible materials and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-D-Asp-OFm involves the self-assembly of the compound into fibrous structures in the presence of calcium ions. These structures act as nucleation points for calcium ion binding and the formation of stable hydrogels . The Fmoc group is removed by base-catalyzed β-elimination, resulting in the formation of a dibenzofulvene byproduct .
Comparison with Similar Compounds
Fmoc-Diphenylalanine (Fmoc-FF): Another Fmoc-protected amino acid that forms hydrogels and is used in peptide synthesis.
Fmoc-Lysine (Fmoc-Lys): Used in peptide synthesis and forms hydrogels with different mechanical properties.
Uniqueness: Fmoc-D-Asp-OFm is unique due to its ability to form osteoinductive hydrogels suitable for bone tissue engineering. Its dual Fmoc protection allows for precise control over the self-assembly process and the formation of stable, biocompatible structures .
Q & A
Q. Table 1: Common Characterization Techniques for this compound
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